
(Trifluoromethyl)(2-vinylphenyl)sulfane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Trifluoromethyl)(2-vinylphenyl)sulfane is an organosulfur compound characterized by the presence of a trifluoromethyl group and a vinylphenyl group attached to a sulfur atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Trifluoromethyl)(2-vinylphenyl)sulfane can be achieved through several methods. One common approach involves the reaction of 2-vinylphenylthiol with trifluoromethyl iodide in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like tetrahydrofuran at elevated temperatures (around 70°C) for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve distillation or recrystallization to obtain the desired product with high purity.
化学反应分析
Types of Reactions
(Trifluoromethyl)(2-vinylphenyl)sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfane.
Substitution: The vinyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Regeneration of the original sulfane.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
(Trifluoromethyl)(2-vinylphenyl)sulfane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules with improved pharmacokinetic properties.
作用机制
The mechanism of action of (Trifluoromethyl)(2-vinylphenyl)sulfane involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. The vinyl group can participate in various chemical reactions, enabling the compound to form covalent bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .
相似化合物的比较
Similar Compounds
Trifluoromethylthiobenzene: Similar structure but lacks the vinyl group.
Trifluoromethyl phenyl sulfone: Contains a sulfone group instead of a sulfane.
Trifluoromethyl phenyl thioether: Similar structure but with different substituents on the phenyl ring.
Uniqueness
(Trifluoromethyl)(2-vinylphenyl)sulfane is unique due to the presence of both the trifluoromethyl and vinyl groups, which confer distinct chemical properties and reactivity. The combination of these functional groups allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.
属性
分子式 |
C9H7F3S |
|---|---|
分子量 |
204.21 g/mol |
IUPAC 名称 |
1-ethenyl-2-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C9H7F3S/c1-2-7-5-3-4-6-8(7)13-9(10,11)12/h2-6H,1H2 |
InChI 键 |
XDXUBCXEACYFHO-UHFFFAOYSA-N |
规范 SMILES |
C=CC1=CC=CC=C1SC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


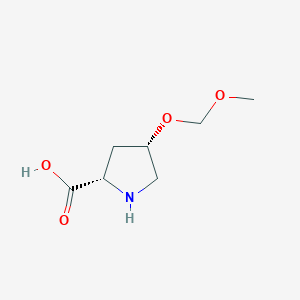
![4-[3-Ethyl-4-oxo-thiazolidin-(2Z)-ylideneamino]-benzoic acid ethyl ester](/img/structure/B12863596.png)
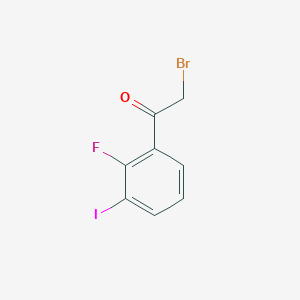
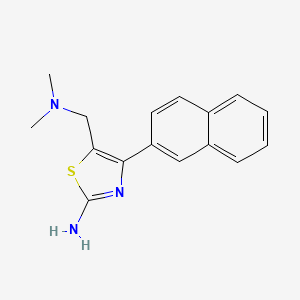
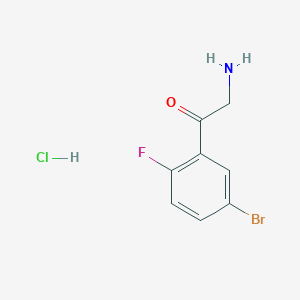
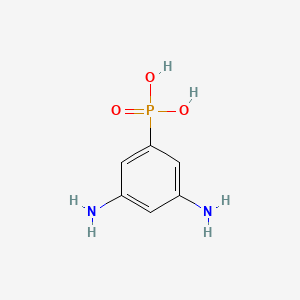
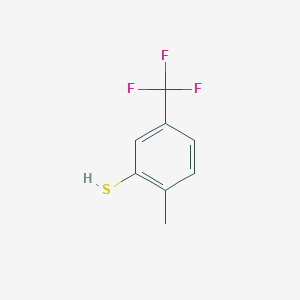

![6-amino-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-7-carbonitrile](/img/structure/B12863639.png)
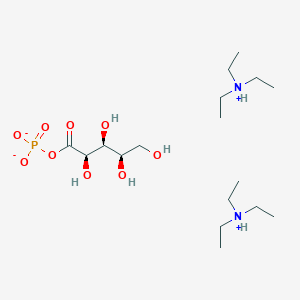
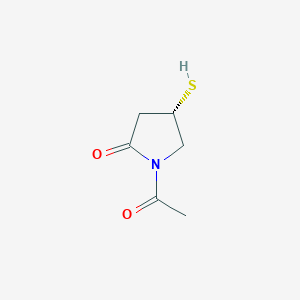


![3-(2-Acetylbenzo[d]oxazol-4-yl)acrylic acid](/img/structure/B12863685.png)
